2-(Cyclohexylamino)acetamide
Overview
Description
2-(Cyclohexylamino)acetamide is an organic compound with the molecular formula C8H16N2O It is a derivative of acetamide where the amino group is substituted with a cyclohexyl group
Mechanism of Action
Target of Action
It is structurally similar to acetamide , which targets the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the breakdown of amides for use as nitrogen and carbon sources .
Mode of Action
Based on its structural similarity to acetamide, it may interact with its target protein to regulate amidase expression
Biochemical Pathways
Considering its structural similarity to acetamide, it might be involved in the metabolism of amides
Pharmacokinetics
Computational tools can be used to predict these properties . The impact of these properties on the bioavailability of the compound would be an important area of study for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclohexylamino)acetamide can be synthesized through the reaction of cyclohexylamine with glycine derivatives. One common method involves the reaction of methyl N-cyclohexyl glycinate with ammonia in methanol at elevated temperatures . The reaction is typically carried out in a pressure apparatus at 80°C overnight, followed by evaporation of the solvent to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Condensation Reactions: It can react with carbonyl compounds to form imines or amides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Condensation: Formation of imines or secondary amides.
Hydrolysis: Cyclohexylamine and acetic acid.
Scientific Research Applications
2-(Cyclohexylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a primary amine group.
N-Cyclohexylglycinamide: A related compound with similar structural features.
Cyclohexylurea: Another derivative with a urea functional group.
Uniqueness
2-(Cyclohexylamino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems. Additionally, the presence of the acetamide moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(cyclohexylamino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h7,10H,1-6H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRIVWVGFPBARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541022 | |
Record name | N~2~-Cyclohexylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83808-20-2 | |
Record name | 2-(Cyclohexylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83808-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-Cyclohexylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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